2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is a chemical compound with the molecular formula C16H14N4S2 and a molecular weight of 326.45 g/mol . This compound features two benzimidazole rings connected by a sulfanyl-ethyl-sulfanyl bridge, making it a unique structure in the realm of benzimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate alkylating agent. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, such as maintaining purity and yield through controlled reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole rings and sulfanyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-2-yl)phenol
- 2-{[2-(2-{2-[2-(1H-benzimidazol-2-ylsulfanyl)ethoxy]ethoxy}ethoxy)ethyl]sulfanyl}-1H-benzimidazole
Uniqueness
2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is unique due to its dual benzimidazole structure connected by a sulfanyl-ethyl-sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
21224-37-3 |
---|---|
Molecular Formula |
C16H14N4S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(1H-benzimidazol-2-ylsulfanyl)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)17-15(18-12)21-9-10-22-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
UNRLFDLJCJWWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.